6-Hydroxy-1-(2-methoxyphenyl)-5-[(3-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one
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Overview
Description
6-Hydroxy-1-(2-methoxyphenyl)-5-[(3-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one is a complex organic compound with a unique structure that includes hydroxy, methoxy, and sulfanylidenepyrimidinone groups
Preparation Methods
The synthesis of 6-Hydroxy-1-(2-methoxyphenyl)-5-[(3-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Pyrimidinone Core: This involves the condensation of appropriate aldehydes and amines under controlled conditions to form the pyrimidinone ring.
Introduction of the Hydroxy and Methoxy Groups: These functional groups are introduced through selective hydroxylation and methoxylation reactions.
Formation of the Iminomethyl Group: This step involves the reaction of the intermediate compound with an appropriate imine-forming reagent.
Introduction of the Sulfanylidenepyrimidinone Group: This is achieved through a series of reactions involving sulfur-containing reagents.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
6-Hydroxy-1-(2-methoxyphenyl)-5-[(3-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iminomethyl group can be reduced to form amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Hydroxy-1-(2-methoxyphenyl)-5-[(3-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Hydroxy-1-(2-methoxyphenyl)-5-[(3-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with target proteins, while the iminomethyl group can interact with nucleophilic sites. The sulfanylidenepyrimidinone group can participate in redox reactions, influencing the activity of enzymes and other proteins.
Comparison with Similar Compounds
Similar compounds to 6-Hydroxy-1-(2-methoxyphenyl)-5-[(3-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one include:
6-Hydroxy-1-(2-methoxyphenyl)-5-[(3-methylphenyl)aminomethyl]-2-sulfanylidenepyrimidin-4-one: This compound has an aminomethyl group instead of an iminomethyl group, which affects its reactivity and interactions.
6-Hydroxy-1-(2-methoxyphenyl)-5-[(3-methylphenyl)iminomethyl]-2-thioxopyrimidin-4-one: This compound has a thioxopyrimidinone group instead of a sulfanylidenepyrimidinone group, which influences its redox properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-hydroxy-1-(2-methoxyphenyl)-5-[(3-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-12-6-5-7-13(10-12)20-11-14-17(23)21-19(26)22(18(14)24)15-8-3-4-9-16(15)25-2/h3-11,24H,1-2H3,(H,21,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKICSHYHBXGMTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=CC2=C(N(C(=S)NC2=O)C3=CC=CC=C3OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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